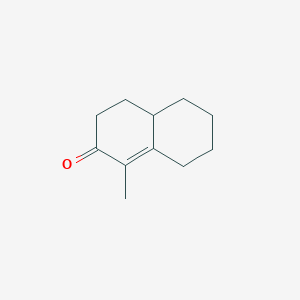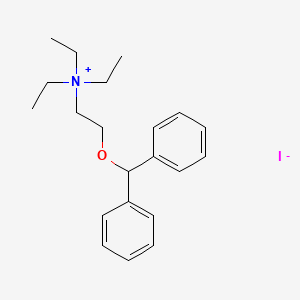
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a diphenylmethoxyethyl group attached to the ammonium ion, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide typically involves the reaction of triethylamine with 2-(diphenylmethoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by the nucleophile, resulting in a new quaternary ammonium compound.
科学的研究の応用
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
作用機序
The mechanism of action of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide involves its interaction with cellular membranes and ion channels. The compound can block specific ion channels, affecting the flow of ions across the membrane. This property is particularly useful in pharmacological research, where it is used to study the function of ion channels and their role in various physiological processes.
類似化合物との比較
Similar Compounds
Tetraethylammonium iodide: Similar in structure but lacks the diphenylmethoxyethyl group.
Triethylammonium sulfate: Another quaternary ammonium compound with different anionic counterpart.
Tetramethylammonium chloride: A smaller quaternary ammonium compound with different alkyl groups.
Uniqueness
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is unique due to the presence of the diphenylmethoxyethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or ion channels are required.
特性
CAS番号 |
77967-11-4 |
|---|---|
分子式 |
C21H30INO |
分子量 |
439.4 g/mol |
IUPAC名 |
2-benzhydryloxyethyl(triethyl)azanium;iodide |
InChI |
InChI=1S/C21H30NO.HI/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
DNNNLPRNDBLMAO-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


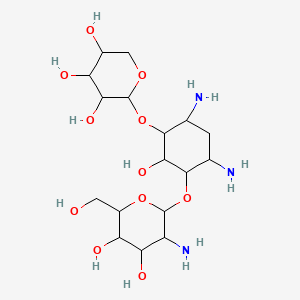
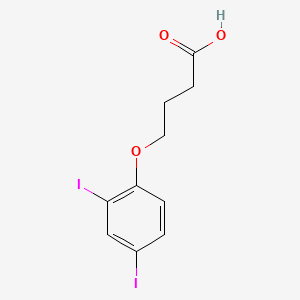
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
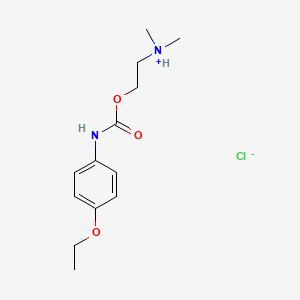
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
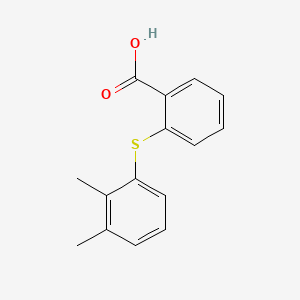
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
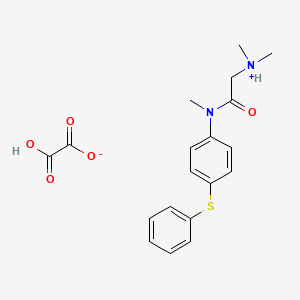
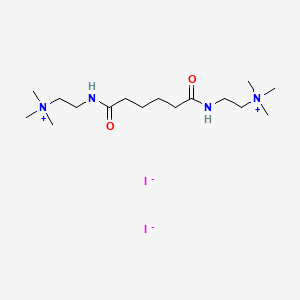
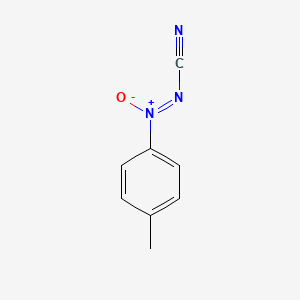

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
